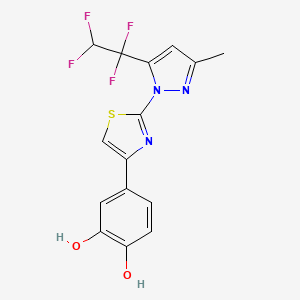
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of functional groups, including a pyrocatechol moiety, a pyrazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrocatechol derivative, followed by the introduction of the pyrazole and thiazole rings through cyclization reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The pyrocatechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrocatechol moiety would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole or thiazole rings.
Scientific Research Applications
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrocatechol derivatives: Compounds with similar pyrocatechol moieties but different substituents.
Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.
Thiazole derivatives: Compounds containing the thiazole ring with different substituents.
Uniqueness
What sets Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development in various fields.
Biological Activity
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-, commonly referred to by its CAS number 75013-45-5, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through various studies and findings.
Molecular Characteristics:
- Molecular Formula: C₁₅H₁₁F₄N₃O₂S
- Molecular Weight: 373.325 g/mol
- Density: 1.59 g/cm³
- Boiling Point: 549ºC at 760 mmHg
- Flash Point: 285.8ºC
These properties suggest a stable compound with potential applications in pharmaceuticals and agrochemicals.
Biological Activity Overview
Research on the biological activity of this compound has been limited but indicates several promising areas:
Antioxidant Activity
Studies have shown that catechol derivatives exhibit antioxidant properties. Pyrocatechol compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases.
Antitumor Potential
Preliminary studies suggest that the compound may have antitumor activity. For instance, similar pyrazole-thiazole hybrids have demonstrated cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Neuroprotective Effects
Some derivatives of pyrocatechol have been studied for their neuroprotective effects. They may help mitigate neurotoxicity and promote neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
The biological mechanisms underlying the activities of pyrocatechol derivatives are multifaceted:
- Free Radical Scavenging: The catechol moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition: Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression or oxidative stress pathways.
- Gene Expression Modulation: There is evidence that certain pyrazole derivatives can modulate gene expression related to apoptosis and cell survival.
Properties
CAS No. |
75013-45-5 |
|---|---|
Molecular Formula |
C15H11F4N3O2S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[2-[3-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C15H11F4N3O2S/c1-7-4-12(15(18,19)13(16)17)22(21-7)14-20-9(6-25-14)8-2-3-10(23)11(24)5-8/h2-6,13,23-24H,1H3 |
InChI Key |
CLPJVKREOPCTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(C(F)F)(F)F)C2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















